molecular formula C13H14O2 B2504696 1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone CAS No. 790263-82-0

1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone

Cat. No.: B2504696
CAS No.: 790263-82-0
M. Wt: 202.253
InChI Key: ORRJENNPIMXIMA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization and substitution reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3-ethyl-5-methyl-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-4-10-11-7-8(2)5-6-12(11)15-13(10)9(3)14/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRJENNPIMXIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC2=C1C=C(C=C2)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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